Menaquinone 5

Description

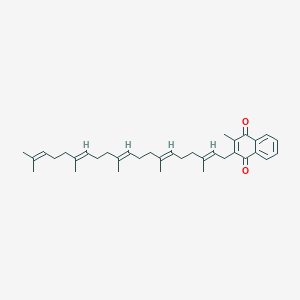

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-3-[(2E,6E,10E,14E)-3,7,11,15,19-pentamethylicosa-2,6,10,14,18-pentaenyl]naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H48O2/c1-26(2)14-10-15-27(3)16-11-17-28(4)18-12-19-29(5)20-13-21-30(6)24-25-32-31(7)35(37)33-22-8-9-23-34(33)36(32)38/h8-9,14,16,18,20,22-24H,10-13,15,17,19,21,25H2,1-7H3/b27-16+,28-18+,29-20+,30-24+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPYXGZDOYTYDR-HAJWAVTHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)C2=CC=CC=C2C1=O)C/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1182-68-9 | |

| Record name | Menaguinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001182689 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Menaquinone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15381 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | MENAQUINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/12V8PA4WCH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Research Paradigms of Menaquinones

Epistemological Foundations of Menaquinone Research

The scientific understanding of menaquinones, including Menaquinone-5 (MK-5), is built upon epistemological foundations rooted in nutritional biochemistry and molecular biology. The research paradigm has evolved from initial observational studies to sophisticated mechanistic investigations. Initially, research focused on the anti-hemorrhagic properties of vitamin K, a function discovered through animal models fed fat-deficient diets. karger.comnih.govaap.org This led to the establishment of coagulation assays, such as prothrombin time, as early biomarkers for vitamin K status. foodandnutritionresearch.net

The epistemological framework expanded significantly with the discovery of the vitamin K cycle and its role as a cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). karger.comnih.govfoodandnutritionresearch.net This discovery, in the 1970s, marked a paradigm shift, moving research beyond simple coagulation to understanding the post-translational modification of specific proteins, now known as vitamin K-dependent proteins (VKDPs). karger.comnih.gov The identification of these proteins in various tissues, not just the liver, broadened the scope of inquiry to include bone metabolism and vascular health. fao.orgmarshall.edu

Delineation of Menaquinone Isoforms within Research Contexts, Including Menaquinone 5

Menaquinones, collectively known as vitamin K2, are a family of related compounds that share a common 2-methyl-1,4-naphthoquinone ring but differ in the length and saturation of their isoprenoid side chain. fao.orgnih.gov This structural variation is the basis for their classification. The different forms are designated as MK-n, where 'n' represents the number of repeating five-carbon (isoprenoid) units in the side chain. fao.orgwikipedia.org

Menaquinone-5 (MK-5) is the vitamin K2 isoform that possesses a side chain with five isoprene (B109036) units. nih.gov While isoforms like MK-4 and MK-7 are the most extensively studied, MK-5 is a recognized member of the menaquinone series, which can range from MK-2 to MK-15. nih.gov

The primary source of most menaquinones, from MK-5 to MK-13, is bacterial synthesis. fao.orgnih.gov Specific bacteria produce a characteristic profile of menaquinones. For example, Eubacterium lentum is known to produce MK-6, while Bacteroides fragilis produces MK-10 and MK-11. fao.orgcambridge.org The specific bacterial origins for MK-5 are part of ongoing research into the microbial synthesis of these compounds. researchgate.net While long-chain menaquinones are found in fermented foods like cheese and natto, MK-5 is not commonly found in high quantities in the Western diet. mdpi.comnih.govnih.gov

The structural differences among menaquinones, particularly the length of the side chain, are thought to influence their absorption, bioavailability, and transport in the body, which may affect their tissue-specific activities. cambridge.orgwikipedia.org Longer-chain menaquinones like MK-7 have a longer half-life in circulation compared to the shorter-chain MK-4. wikipedia.org Research is ongoing to fully elucidate the specific pharmacokinetic profiles and biological roles of less common isoforms such as MK-5. mdpi.com

Table 1: Comparison of Selected Menaquinone Isoforms

| Isoform | Abbreviation | Number of Isoprene Units | Molecular Formula | Common Sources |

|---|---|---|---|---|

| Menaquinone-4 | MK-4 | 4 | C31H40O2 | Animal products (formed from phylloquinone conversion), some fermented foods. nih.govnih.govnih.gov |

| Menaquinone-5 | MK-5 | 5 | C36H48O2 | Bacterial synthesis. researchgate.net |

| Menaquinone-7 (B21479) | MK-7 | 7 | C46H64O2 | Fermented foods (especially natto), cheese. nih.govnih.gov |

| Menaquinone-9 | MK-9 | 9 | C56H80O2 | Fermented foods (especially cheese). gerli.com |

Historical Evolution of Menaquinone Discovery and Investigative Approaches

The journey to understanding menaquinones began with the discovery of vitamin K itself. In 1929, Danish scientist Henrik Dam observed that chickens fed a cholesterol-free diet developed hemorrhages. karger.comaap.org He named the corrective substance found in certain foods the "Koagulations-Vitamin," or vitamin K. nih.govmenaq7.com This foundational work, which established the vitamin's role in blood clotting, earned Dam the Nobel Prize in Physiology or Medicine in 1943. karger.comnih.gov

The prize was shared with American biochemist Edward A. Doisy, whose laboratory was instrumental in isolating and determining the chemical nature of two principal forms of vitamin K in the late 1930s. karger.comnih.gov They identified vitamin K1 (phylloquinone) from plant sources and vitamin K2 (a menaquinone) from putrefied fish meal, which is a product of bacterial synthesis. karger.comresearchgate.netgerli.com This marked the first crucial delineation between the plant-derived and bacterially-derived forms of the vitamin.

Early investigative techniques were primarily bioassays based on the curative or preventive effect on hemorrhaging in vitamin K-deficient chicks. The evolution of chemical analysis techniques, such as chromatography, was essential for separating and identifying the different menaquinone isoforms. researchgate.net The discovery that bacteria synthesize a range of menaquinones with side chains of varying lengths (MK-n) further refined the understanding of the vitamin K2 family. fao.orggerli.com

The 1970s brought a significant leap in investigative approaches with the elucidation of the vitamin K cycle and the discovery of γ-carboxyglutamic acid (Gla). karger.comnih.gov This shifted research focus to a molecular level, allowing scientists to study the specific enzymatic function of vitamin K. Modern analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS), now enable the precise detection and quantification of specific menaquinone isoforms, like MK-5, in various biological and food samples, although challenges related to their low concentrations and hydrophobicity remain. sepscience.comresearchgate.net

Table 2: Key Milestones in Menaquinone Research

| Year | Discovery or Development | Key Contributor(s) | Significance |

|---|---|---|---|

| 1929 | Observation of a hemorrhagic syndrome in chicks on fat-free diets, leading to the discovery of vitamin K. karger.comaap.org | Henrik Dam | Identified an essential anti-hemorrhagic factor. |

| Late 1930s | Isolation and structural characterization of vitamin K1 (phylloquinone) and vitamin K2 (a menaquinone). karger.comnih.gov | Edward A. Doisy | Differentiated between the plant and bacterial forms of vitamin K. |

| 1943 | Nobel Prize in Physiology or Medicine awarded for the discovery and chemical characterization of vitamin K. karger.commenaq7.com | Henrik Dam & Edward A. Doisy | Recognized the fundamental importance of vitamin K. |

| 1970s | Elucidation of the vitamin K cycle and the discovery of γ-carboxyglutamic acid (Gla). karger.comahajournals.org | Multiple research groups | Revealed the precise biochemical mechanism of vitamin K action. |

| Present | Use of advanced analytical techniques like HPLC and Mass Spectrometry for isoform-specific research. sepscience.comresearchgate.net | Modern researchers | Allows for detailed investigation into the specific roles of individual menaquinones like MK-5. |

Molecular Biosynthesis and Enzymology of Menaquinones

Classical Menaquinone Biosynthetic Pathway in Prokaryotes

The classical pathway for menaquinone biosynthesis is the more extensively studied route and is found in a wide range of bacteria, including Escherichia coli. nih.govasm.org This pathway utilizes chorismate, a key intermediate from the shikimate pathway, to synthesize the 1,4-dihydroxy-2-naphthoate (DHNA) core, which is then prenylated and methylated to form the final menaquinone product. nih.govbiorxiv.org

Chorismate-Derived Precursors and Shikimate Pathway Interplay

The biosynthesis of menaquinones is intricately linked to the shikimate pathway, a central metabolic route in bacteria, archaea, fungi, and plants for the production of aromatic amino acids and other essential compounds. nih.gov The shikimate pathway provides the crucial precursor molecule, chorismate, which serves as the branch-point intermediate for the synthesis of both menaquinone and ubiquinone. rsc.orgnih.gov In menaquinone biosynthesis, chorismate is first converted to isochorismate, marking the divergence from other pathways that utilize chorismate. nih.govbiorxiv.org This initial step commits the molecule to the menaquinone biosynthetic route.

Enzymatic Steps and Catalytic Mechanisms: MenF, MenD, MenH, MenC, MenE, MenB, MenI, MenA, MenG

The conversion of chorismate to menaquinone involves a series of enzymatic reactions catalyzed by the "Men" proteins. nih.govmdpi.com

MenF (Isochorismate Synthase): This enzyme catalyzes the initial step, converting chorismate to isochorismate. rsc.orgbiorxiv.org

MenD (2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase): MenD, a thiamine (B1217682) diphosphate (B83284) (ThDP)-dependent enzyme, catalyzes the reaction between isochorismate and α-ketoglutarate to form 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC). researchgate.netroyalsocietypublishing.orguniprot.org This is considered the first committed step of the classical menaquinone pathway. acs.orgrsc.org

MenH (2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase): MenH converts SEPHCHC to 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC) through the elimination of pyruvate (B1213749). tandfonline.comacs.org

MenC (o-succinylbenzoate synthase): This enzyme catalyzes the aromatization of SHCHC to form o-succinylbenzoate (OSB). tandfonline.com

MenE (o-succinylbenzoic acid-CoA ligase): MenE activates OSB by ligating it to Coenzyme A (CoA), forming o-succinylbenzoyl-CoA (OSB-CoA). rsc.orgtandfonline.com This reaction requires ATP. nih.gov

MenB (1,4-dihydroxy-2-naphthoyl-CoA synthase): MenB catalyzes the cyclization and aromatization of OSB-CoA to form 1,4-dihydroxy-2-naphthoyl-CoA (DHNA-CoA). mdpi.comtandfonline.com

MenI (1,4-dihydroxy-2-naphthoyl-CoA thioesterase): The function of MenI is to hydrolyze DHNA-CoA to release 1,4-dihydroxy-2-naphthoate (DHNA), the naphthoquinone ring precursor. tandfonline.com

MenA (1,4-dihydroxy-2-naphthoate octaprenyltransferase): MenA is a membrane-bound enzyme that catalyzes the prenylation of DHNA. nih.govacs.org It attaches the appropriate length isoprenoid side chain, such as a pentaprenyl group for MK-5, to the DHNA core, forming demethylmenaquinone (B1232588). nih.gov

MenG (demethylmenaquinone methyltransferase): In the final step, MenG, which is homologous to UbiE, methylates demethylmenaquinone at the C2 position of the naphthoquinone ring to produce the final menaquinone molecule. frontiersin.orgtandfonline.com

Table 1: Enzymes of the Classical Menaquinone Biosynthetic Pathway

| Enzyme | Gene | Function |

|---|---|---|

| Isochorismate synthase | MenF | Converts chorismate to isochorismate. rsc.orgbiorxiv.org |

| 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate synthase | MenD | Catalyzes the reaction of isochorismate and α-ketoglutarate to form SEPHCHC. researchgate.netroyalsocietypublishing.orguniprot.org |

| 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate synthase | MenH | Converts SEPHCHC to SHCHC. tandfonline.comacs.org |

| o-succinylbenzoate synthase | MenC | Aromatizes SHCHC to o-succinylbenzoate (OSB). tandfonline.com |

| o-succinylbenzoic acid-CoA ligase | MenE | Activates OSB to OSB-CoA. rsc.orgtandfonline.com |

| 1,4-dihydroxy-2-naphthoyl-CoA synthase | MenB | Cyclizes OSB-CoA to DHNA-CoA. mdpi.comtandfonline.com |

| 1,4-dihydroxy-2-naphthoyl-CoA thioesterase | MenI | Hydrolyzes DHNA-CoA to DHNA. tandfonline.com |

| 1,4-dihydroxy-2-naphthoate octaprenyltransferase | MenA | Attaches the isoprenoid side chain to DHNA. nih.govacs.org |

| Demethylmenaquinone methyltransferase | MenG | Methylates demethylmenaquinone to form menaquinone. frontiersin.orgtandfonline.com |

Identification and Characterization of Novel Intermediates (e.g., 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate)

Research has led to the refinement of the classical menaquinone biosynthetic pathway, including the identification of previously unknown intermediates. One such significant discovery was the identification of 2-succinyl-5-enolpyruvyl-6-hydroxy-3-cyclohexene-1-carboxylate (SEPHCHC) as the true product of the MenD-catalyzed reaction. researchgate.net For a long time, it was believed that MenD directly produced 2-succinyl-6-hydroxy-2,4-cyclohexadiene-1-carboxylate (SHCHC). researchgate.net However, detailed enzymatic and spectroscopic studies revealed that SEPHCHC is the actual, albeit unstable, intermediate. researchgate.netacs.org This finding necessitated the re-evaluation of the pathway and the subsequent identification of MenH as the enzyme responsible for the conversion of SEPHCHC to SHCHC. acs.org SEPHCHC's chemical instability and transparency to UV light contributed to it being overlooked for many years. researchgate.net

Alternative Futalosine (B117586) Pathway for Menaquinone Biosynthesis

In some bacteria, particularly certain actinobacteria and proteobacteria, an alternative pathway for menaquinone biosynthesis exists, known as the futalosine pathway. nih.govnih.govtandfonline.com This pathway also begins with chorismate but proceeds through a distinct set of intermediates and enzymes to produce the menaquinone ring structure. oup.comacs.org The futalosine pathway is considered to be evolutionarily older than the classical pathway. nih.govoup.com

MqnA, MqnE, MqnB, MqnC, MqnD Enzymatic Activities

The futalosine pathway is characterized by the "Mqn" enzymes:

MqnA (Chorismate Dehydratase/Futalosine Synthase): MqnA initiates the pathway by converting chorismate. tandfonline.comnsf.gov In some organisms, it catalyzes the conversion of chorismate to 3-[(1-carboxyvinyl)oxy]benzoic acid. tandfonline.comnsf.gov In others, it is involved in the direct formation of futalosine or aminodeoxyfutalosine. nih.govuni-halle.de

MqnE (Aminofutalosine Synthase): MqnE is a radical S-adenosylmethionine (SAM) enzyme. tandfonline.comacs.orgnih.gov It catalyzes the addition of an adenosyl radical to the double bond of 3-[(1-carboxyvinyl)oxy]benzoic acid, leading to the formation of aminofutalosine. tandfonline.comnih.gov

MqnB (Futalosine Hydrolase): MqnB acts on futalosine or its derivatives. nih.govtandfonline.com In Thermus thermophilus, it hydrolyzes futalosine to release hypoxanthine, forming dehypoxanthinylfutalosine (DHFL). nih.govtandfonline.com In other organisms like Helicobacter pylori, MqnB can directly convert aminodeoxyfutalosine to DHFL. nih.govresearchgate.net

MqnC (Dehypoxanthine Futalosine Cyclase): MqnC, another radical SAM enzyme, is responsible for cyclizing DHFL. tandfonline.comresearchgate.net

MqnD (1,4-dihydroxy-6-naphthoate synthase): MqnD catalyzes the final step in the formation of the naphthoate ring in this pathway, cleaving the cyclic intermediate to produce 1,4-dihydroxy-6-naphthoate. nih.govtandfonline.com This differs from the classical pathway which produces 1,4-dihydroxy-2-naphthoate. oup.com

Table 2: Enzymes of the Alternative Futalosine Pathway

| Enzyme | Gene | Function |

|---|---|---|

| Chorismate Dehydratase/Futalosine Synthase | MqnA | Initiates the pathway by converting chorismate. tandfonline.comnsf.gov |

| Aminofutalosine Synthase | MqnE | A radical SAM enzyme that forms aminofutalosine. tandfonline.comacs.orgnih.gov |

| Futalosine Hydrolase | MqnB | Hydrolyzes futalosine or its derivatives. nih.govtandfonline.comtandfonline.com |

| Dehypoxanthine Futalosine Cyclase | MqnC | Cyclizes dehypoxanthinylfutalosine. tandfonline.comresearchgate.net |

| 1,4-dihydroxy-6-naphthoate synthase | MqnD | Forms 1,4-dihydroxy-6-naphthoate. nih.govtandfonline.com |

Isoprenoid Side Chain Elongation Mechanisms and Determinants of Length Specificity

The isoprenoid side chain of menaquinones is synthesized from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). tandfonline.com These precursors can be generated via the mevalonate (B85504) (MVA) pathway or the methylerythritol phosphate (B84403) (MEP) pathway. tandfonline.com The length of the isoprenoid side chain, which defines the specific menaquinone (e.g., MK-5), is determined by prenyl diphosphate synthases. tandfonline.com These enzymes catalyze the sequential condensation of IPP molecules onto an allylic diphosphate starter molecule (like DMAPP, geranyl pyrophosphate, or farnesyl pyrophosphate). tandfonline.com

The specific length of the menaquinone side chain is controlled by the particular bacterium. cambridge.orgfrieslandcampinainstitute.com For instance, Bacillus subtilis primarily produces MK-7, while E. coli synthesizes MK-8. tandfonline.com The enzyme HepT, a polyprenyl diphosphate synthase, has been identified as a key determinant of the isoprenoid chain length in Staphylococcus aureus. nih.govfrontiersin.orgresearchgate.net A single amino acid substitution in HepT was shown to alter the length of the menaquinone side chains produced by the bacterium. nih.govresearchgate.net While the precise reasons for the variation in side chain length are not fully understood, factors such as the growth temperature of the species can influence both the length and the degree of saturation of the menaquinone side chain. cambridge.orgfrieslandcampinainstitute.com

Mevalonate Pathway Contributions to Isoprenoid Precursors

The biosynthesis of the isoprenoid side chain of menaquinones, including the five-isoprene unit tail of menaquinone-5, relies on the universal precursor isopentenyl pyrophosphate (IPP). frontiersin.org One of the two primary pathways for IPP synthesis is the mevalonate (MVA) pathway. researchgate.net This pathway is prevalent in animals, fungi, archaea, and some eubacteria. iupac.org

The MVA pathway commences with the condensation of three molecules of acetyl-CoA. frontiersin.org A series of enzymatic reactions, catalyzed by enzymes such as 3-ketoacyl-CoA thiolase, HMG-CoA synthase, and HMG-CoA reductase, leads to the formation of mevalonate. frontiersin.orgresearchgate.net Subsequent phosphorylation and decarboxylation steps, mediated by mevalonate kinase, phosphomevalonate kinase, and diphosphomevalonate decarboxylase, ultimately yield IPP. frontiersin.org This five-carbon unit then serves as the fundamental building block for the elongation of the polyisoprenoid chain. In some bacteria, the MVA pathway is the primary source of IPP for menaquinone synthesis. frontiersin.org

Table 1: Key Enzymes in the Mevalonate Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 3-ketoacyl-CoA thiolase | thiL | Condenses two acetyl-CoA molecules. frontiersin.org |

| Hydroxymethylglutaryl-CoA synthase | hmcM | Adds a third acetyl-CoA molecule. frontiersin.org |

| Hydroxymethylglutaryl-CoA reductase | mvaA | Reduces HMG-CoA to mevalonate. frontiersin.org |

| Mevalonate kinase | mvk | Phosphorylates mevalonate. frontiersin.org |

| Phosphomevalonate kinase | pmk | Adds a second phosphate group. frontiersin.org |

| Diphosphomevalonate decarboxylase | mvaD | Decarboxylates and dephosphorylates to form IPP. frontiersin.org |

Methylerythritol Phosphate (MEP) Pathway Integration

In most bacteria, including many that synthesize menaquinones, the methylerythritol phosphate (MEP) pathway, also known as the non-mevalonate pathway, is the operative route for IPP and its isomer dimethylallyl diphosphate (DMAPP) production. iupac.orgasm.org This pathway is distinct from the MVA pathway and is found in most bacteria, algae, and the chloroplasts of plants. iupac.org

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate (G3P) to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (Dxs). asm.orgnih.gov DXP is then converted to MEP by DXP reductoisomerase (Dxr). nih.gov A series of subsequent enzymatic steps involving IspD, IspE, IspF, IspG, and IspH ultimately produces IPP and DMAPP. nih.govresearchgate.net These precursors are then available for the synthesis of the menaquinone isoprenoid side chain. The integration of the MEP pathway is crucial for providing the necessary building blocks for menaquinone biosynthesis in a wide range of microorganisms. nih.govexlibrisgroup.com

Table 2: Key Enzymes in the Methylerythritol Phosphate (MEP) Pathway

| Enzyme | Abbreviation | Function |

|---|---|---|

| 1-deoxy-D-xylulose-5-phosphate synthase | Dxs | Condenses pyruvate and G3P to form DXP. asm.orgnih.gov |

| 1-deoxy-D-xylulose-5-phosphate reductoisomerase | Dxr | Converts DXP to MEP. nih.gov |

| 2-C-methyl-D-erythritol 4-phosphate cytidylyltransferase | IspD | Catalyzes the third step in the MEP pathway. nih.gov |

| 4-(cytidine 5'-diphospho)-2-C-methyl-D-erythritol kinase | IspE | Catalyzes the fourth step in the MEP pathway. nih.gov |

| 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase | IspF | Catalyzes the fifth step in the MEP pathway. nih.gov |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase | IspG | Catalyzes the sixth step in the MEP pathway. nih.gov |

| 4-hydroxy-3-methylbut-2-en-1-yl diphosphate reductase | IspH | Catalyzes the final steps to produce IPP and DMAPP. nih.gov |

Genetic Basis for Menaquinone Isoprenoid Chain Length Variation (e.g., relevance to Menaquinone 5)

The length of the isoprenoid side chain in menaquinones is not random; it is a genetically determined characteristic that can even be used for bacterial classification. frontiersin.orgbiorxiv.org The variation in chain length, including the production of menaquinone-5, is primarily attributed to the specificity of the polyprenyl diphosphate synthase enzymes. frontiersin.org

These enzymes, often encoded by genes such as ispA and other prenyltransferase-encoding genes, catalyze the sequential addition of IPP units to an allylic diphosphate starter molecule, typically farnesyl diphosphate (FPP), to create longer polyprenyl diphosphate chains. frontiersin.org The specific polyprenyl diphosphate synthase present in a given bacterium dictates the final length of the isoprenoid tail. For instance, in Lactococcus cremoris, a prenyl diphosphate synthase encoded by the gene llmg_0196 is thought to be a key determinant of the isoprenoid chain length. frontiersin.org Similarly, in Staphylococcus aureus, the enzyme HepT, a polyprenyl diphosphate synthase, is responsible for defining the length of the menaquinone isoprenoid chain. nih.govnih.gov A single amino acid substitution in HepT has been shown to alter the distribution of menaquinone chain lengths, leading to the production of longer-chain menaquinones. biorxiv.orgnih.gov Therefore, the genetic makeup of a bacterium, specifically the genes encoding these chain-elongating enzymes, is directly relevant to the synthesis of menaquinones with specific chain lengths like MK-5.

Regulatory Mechanisms of Menaquinone Biosynthesis

The biosynthesis of menaquinones is a tightly regulated process, ensuring that the production of these essential electron carriers is balanced with the metabolic needs of the cell. This regulation occurs at multiple levels, from the transcription of the biosynthetic genes to the allosteric control of key enzymes and the influence of environmental and metabolic signals.

Transcriptional and Post-Transcriptional Regulation of men Genes

The genes responsible for menaquinone biosynthesis, collectively known as the men genes, are subject to transcriptional regulation. In many bacteria, these genes are clustered together in an operon, allowing for coordinated expression. For example, in Escherichia coli, the men genes menB, C, D, E, and F are clustered on the chromosome. nih.gov

Studies in Bacillus subtilis have shown that the expression of men genes is growth phase-dependent, with maximal promoter activity observed at the onset of sporulation. nih.gov This transcriptional activity correlates with the pattern of menaquinone accumulation. nih.gov The expression of the men promoter in B. subtilis was found to be independent of certain sporulation-specific regulatory proteins but was enhanced by the addition of glucose and glutamine to the medium. nih.gov In E. coli, transcriptional analyses have indicated that the menA gene transcript is more abundant in aerobically grown cells compared to anaerobically grown cells. nih.gov Furthermore, there is evidence for post-transcriptional regulation, as the levels of demethylmenaquinone and menaquinone vary under different oxygen conditions, suggesting control mechanisms beyond simple gene transcription. nih.gov

Allosteric Regulation of Key Biosynthetic Enzymes

A crucial layer of control in the menaquinone biosynthetic pathway is the allosteric regulation of its enzymes. This allows for rapid fine-tuning of the metabolic flux in response to the accumulation of downstream products. A prime example of this is the feedback inhibition of MenD, the first committed enzyme in the classical menaquinone biosynthesis pathway. researchgate.netbiorxiv.org

In Mycobacterium tuberculosis and Staphylococcus aureus, it has been demonstrated that 1,4-dihydroxy-2-naphthoic acid (DHNA), the final cytosolic intermediate before prenylation, acts as a negative allosteric regulator of MenD. biorxiv.orgfigshare.comroyalsocietypublishing.org DHNA binds to a site on the MenD enzyme that is distinct from the active site, inducing a conformational change that inhibits its catalytic activity. researchgate.netnih.gov This feedback mechanism prevents the overproduction of menaquinone precursors when they are not needed. Specific arginine residues within the allosteric binding site have been identified as critical for this inhibitory effect. biorxiv.orgnih.gov This discovery highlights a sophisticated protein-level regulatory mechanism for controlling menaquinone levels within the cell. biorxiv.org

Environmental and Metabolic Cues Influencing Biosynthetic Flux

The rate of menaquinone biosynthesis is highly responsive to various environmental and metabolic cues, ensuring that the cell can adapt to changing conditions. One of the most significant environmental factors is the availability of oxygen. frontiersin.org Many bacteria, such as Lactococcus cremoris, can switch from fermentation to aerobic respiration in the presence of oxygen and heme, a process that relies on menaquinones as electron carriers. frontiersin.org This switch is often accompanied by changes in the menaquinone profile and the expression of biosynthetic enzymes. frontiersin.org

Cellular and Systems Biology of Menaquinone Function

Role of Menaquinones in Prokaryotic Electron Transport Systems

Menaquinones, including MK-5, are essential lipid-soluble electron carriers found in the cytoplasmic membranes of many bacteria. nih.govrsc.org They are integral components of the electron transport chain (ETC), facilitating the transfer of electrons between various dehydrogenases and terminal reductases or oxidases. rsc.orgresearchgate.net This process is vital for generating a proton motive force across the membrane, which is then utilized for ATP synthesis. rsc.orgmdpi.com

Respiratory Chain Function in Gram-Positive Bacteria

In the majority of Gram-positive bacteria, menaquinones are the sole quinones present in their electron transport systems. nih.govnih.govresearchgate.net They are indispensable for both aerobic and anaerobic respiration. frontiersin.org Menaquinone biosynthesis is, therefore, essential for the survival of these organisms. nih.gov Menaquinones accept electrons from various donor molecules, such as NADH, via dehydrogenase complexes. nih.gov These electrons are then shuttled to terminal oxidases, like cytochrome aa3-600, in the presence of oxygen, or to terminal reductases under anaerobic conditions. nih.gov This electron flow is coupled to the translocation of protons from the cytoplasm to the extracellular space, establishing the electrochemical gradient necessary for ATP production. nih.gov While many bacteria produce a primary menaquinone form, some, like Lactococcus cremoris, are known to synthesize a range of menaquinone variants, including MK-5. frontiersin.org

Table 1: Role of Menaquinones in the Respiratory Chain of Gram-Positive Bacteria

| Component | Function | Key Characteristics in Gram-Positive Bacteria |

|---|---|---|

| Menaquinones (e.g., MK-5) | Electron Carrier | Sole quinone in the ETC of most species. nih.govnih.govresearchgate.net |

| Dehydrogenases | Electron Donors | Transfer electrons from substrates (e.g., NADH) to menaquinones. nih.gov |

| Terminal Oxidases | Electron Acceptors (Aerobic) | Receive electrons from menaquinol (B15198786) and reduce oxygen. |

| Terminal Reductases | Electron Acceptors (Anaerobic) | Receive electrons from menaquinol and reduce alternative electron acceptors (e.g., nitrate (B79036), fumarate). rsc.orgfrontiersin.org |

| ATP Synthase | ATP Production | Utilizes the proton motive force generated by the ETC to synthesize ATP. nih.govrsc.org |

Electron Shuttling in Anaerobic Respiration of Gram-Negative Bacteria

While many Gram-negative bacteria, such as Escherichia coli, primarily use ubiquinone for aerobic respiration, they switch to using menaquinones during anaerobic respiration. nih.govresearchgate.net Under these conditions, menaquinones accept electrons from various dehydrogenases and transfer them to anaerobic reductases, such as nitrate reductase or fumarate (B1241708) reductase. rsc.orgresearchgate.net This allows the bacteria to continue generating energy in the absence of oxygen. rsc.org For instance, in Wolinella succinogenes, menaquinone is involved in the electron transport chain that reduces polysulfide. oup.com The ability to utilize different quinones under varying oxygen conditions provides these bacteria with significant metabolic flexibility.

Impact on Oxidative Phosphorylation and ATP Generation

The transfer of electrons by menaquinones is directly linked to oxidative phosphorylation, the process that generates the majority of ATP in respiring organisms. nih.govmdpi.com As electrons move through the ETC, the energy released is used to pump protons across the cell membrane, creating a proton motive force. nih.gov This force, a combination of a pH gradient and an electrical potential, is the stored energy that drives ATP synthase. This enzyme allows protons to flow back into the cytoplasm, coupling this movement to the phosphorylation of ADP to form ATP. Therefore, the function of menaquinones as electron shuttles is fundamental to cellular energy production. rsc.orgnih.gov Inhibition of menaquinone biosynthesis has been shown to be detrimental to bacterial viability, highlighting its critical role in maintaining cellular energy levels. rsc.orgnih.gov

Menaquinone Cofactor Activity in Gamma-Carboxylation Cycles

Beyond their role in energy metabolism, menaquinones serve as an essential cofactor for the enzyme gamma-glutamyl carboxylase (GGCX). norden.orgfoodandnutritionresearch.net This enzyme is responsible for a critical post-translational modification of a specific group of proteins known as vitamin K-dependent proteins (VKDPs). haematologica.org

Activation of Vitamin K-Dependent Proteins (VKDPs)

The activation of VKDPs involves the conversion of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues. haematologica.orgmdpi.com This carboxylation reaction, catalyzed by GGCX, confers the ability to bind calcium ions to these proteins. mdpi.comresearchgate.net The binding of calcium is crucial for the biological function of VKDPs, which are involved in a wide array of physiological processes, including blood coagulation, bone metabolism, and the prevention of vascular calcification. foodandnutritionresearch.netfao.org Inadequate carboxylation, due to a deficiency in vitamin K, results in the circulation of undercarboxylated, inactive VKDPs. fao.org

Mechanism of Gamma-Glutamyl Carboxylase (GGCX) Activity

GGCX is an integral membrane protein located in the endoplasmic reticulum. mdpi.comresearchgate.net The carboxylation reaction it catalyzes requires the reduced form of vitamin K (vitamin K hydroquinone), carbon dioxide, and oxygen. haematologica.orgresearchgate.net During the reaction, vitamin K hydroquinone (B1673460) is oxidized to vitamin K epoxide. foodandnutritionresearch.netresearchgate.netwikipathways.org This oxidation provides the energy to abstract a proton from the gamma-carbon of a glutamate residue, allowing for the addition of a carboxyl group. haematologica.org Recent structural studies of human GGCX have revealed that the binding of a VKDP propeptide stabilizes the vitamin K binding pocket within the enzyme. nih.govresearchgate.net Subsequent binding of vitamin K facilitates its oxidation, leading to the carboxylation of the glutamate substrate. nih.govresearchgate.net In vitro studies have shown that various menaquinones, including those with shorter side chains, can act as cofactors for GGCX. mdpi.com Specifically, a cell-based assay demonstrated that menaquinone-4 (MK-4) can be used as efficiently as phylloquinone (vitamin K1) for the carboxylation of certain VKDPs. nih.gov

Table 2: Mechanism of GGCX Activity

| Step | Description | Key Molecules Involved |

|---|---|---|

| 1. Substrate Binding | The propeptide of a Vitamin K-Dependent Protein (VKDP) binds to the GGCX enzyme. nih.govresearchgate.net | GGCX, VKDP (propeptide region) |

| 2. Cofactor Binding | Vitamin K (in its hydroquinone form) binds to the stabilized active site of GGCX. nih.govresearchgate.net | Vitamin K hydroquinone |

| 3. Oxidation-Carboxylation | GGCX catalyzes the oxidation of vitamin K hydroquinone to vitamin K epoxide. The energy released drives the carboxylation of glutamate (Glu) residues on the VKDP to form gamma-carboxyglutamate (Gla). haematologica.orgresearchgate.net | O2, CO2 |

| 4. Product Release | The carboxylated VKDP and vitamin K epoxide are released from the enzyme. | Carboxylated VKDP, Vitamin K epoxide |

| 5. Vitamin K Recycling | Vitamin K epoxide is reduced back to vitamin K hydroquinone by the enzyme vitamin K epoxide reductase (VKOR), allowing it to be reused. foodandnutritionresearch.netwikipathways.org | Vitamin K epoxide reductase (VKOR) |

Interplay of Menaquinones with Intracellular Signaling Networks

Menaquinone-5 (MK-5), a subtype of vitamin K2, is increasingly recognized for its role beyond coagulation, particularly in modulating intracellular signaling pathways that govern a multitude of cellular processes.

Mevalonate (B85504) Pathway: The mevalonate pathway is a critical metabolic route that produces isoprenoids, which are precursors for various essential molecules, including menaquinones. nih.gov In bacteria, the biosynthesis of the isoprenoid side chain of menaquinones occurs via the methylerythritol phosphate (B84403) (MEP) pathway or the mevalonate (MVA) pathway. frontiersin.orgresearchgate.net For instance, in Lactococcus lactis, the mevalonate pathway is responsible for producing the isopentenyl diphosphate (B83284) (IPP) that forms the side chain of menaquinones. frontiersin.org The length of this side chain is a determining factor for the specific menaquinone, with MK-5 having a five-isoprene-unit chain. The enzyme UBIAD1 has been identified as a geranylgeranyltransferase that synthesizes menaquinone-4 (MK-4) from other vitamin K forms, highlighting the intricate connection between the mevalonate pathway and menaquinone synthesis. plos.org Furthermore, statins, which inhibit the mevalonate pathway, can consequently affect the synthesis of menaquinone-2.

SIRT1 Pathway: Sirtuin 1 (SIRT1) is a protein deacetylase that plays a crucial role in cellular stress resistance, metabolism, and apoptosis. ptglab.com Emerging evidence suggests a link between menaquinones and the SIRT1 pathway. Studies have shown that vitamin K2 can activate SIRT1, which in turn can inhibit ferroptosis, a form of iron-dependent cell death. researchgate.net Specifically, menaquinone-4 has been demonstrated to prevent osteoblast apoptosis by suppressing cellular metabolic stresses in a SIRT1-dependent manner. nih.gov This protective effect is, at least in part, mediated by the upregulation of antioxidant genes and the maintenance of mitochondrial function. researchgate.netnih.gov The activation of the AMPK/SIRT1 signaling pathway by vitamin K2 has been shown to alleviate the degradation of glutathione (B108866), a key antioxidant, thereby inhibiting ferroptosis. nih.gov

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is a major regulator of cell growth, proliferation, and survival. Several studies have implicated menaquinones in the modulation of this pathway. For instance, vitamin K2 has been shown to activate the PI3K/AKT pathway, leading to the phosphorylation of downstream targets like Bad, which in turn inhibits apoptosis. frontiersin.orgmdpi.com This protective effect has been observed in the context of amyloid-β-induced cytotoxicity. mdpi.com In some cancer cells, vitamin K2 can induce PI3K/AKT phosphorylation, which paradoxically leads to autophagic cell death under conditions of metabolic stress. mdpi.comnih.gov

MAP Kinase Pathway: The Mitogen-Activated Protein (MAP) kinase pathways, including ERK, JNK, and p38, are critical in transducing extracellular signals into cellular responses such as proliferation, differentiation, and apoptosis. nih.gov Menaquinones have been shown to influence MAP kinase signaling. frontiersin.org For example, vitamin K2 can induce apoptosis in cancer cells through the activation of JNK and p38 MAP kinase pathways. plos.orgfrontiersin.org Conversely, in other contexts, vitamin K2 has been shown to inhibit the MEK/ERK signaling pathway, leading to the inhibition of cell proliferation. nih.gov

JAK/STAT Pathway: The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a key role in immunity and inflammation. mdpi.com While direct studies on MK-5 and the JAK/STAT pathway are limited, the broader family of vitamin K has been shown to modulate inflammatory responses, which often involve this pathway. frontiersin.orgmdpi.com

NF-κB Signaling Cascade: Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that regulates inflammatory responses, cell survival, and proliferation. Menaquinones have demonstrated a significant inhibitory effect on the NF-κB signaling pathway. oatext.comcaringsunshine.com This inhibition has been observed in various cell types, including osteoblasts and microglia. oatext.commdpi.com By suppressing NF-κB activation, menaquinones can reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α. caringsunshine.comcaldic.com Menaquinone-4, for instance, has been shown to reduce the phosphorylation of the p65 subunit of NF-κB, thereby inhibiting its transcriptional activity. mdpi.com

Oxidative Stress: Menaquinones possess antioxidant properties and can protect cells from oxidative stress. mdpi.comfortunejournals.com They can mitigate the production of reactive oxygen species (ROS) and prevent lipid peroxidation. mdpi.comeuropeanreview.org For example, menaquinone-7 (B21479) has been shown to protect astrocytes from hypoxia-induced oxidative stress by decreasing intracellular ROS generation. europeanreview.org This protective role may be linked to the prevention of glutathione depletion. frontiersin.org

Inflammation: Menaquinones exhibit anti-inflammatory effects by modulating various signaling pathways. caringsunshine.comnih.govnih.gov As mentioned earlier, the inhibition of the NF-κB pathway is a key mechanism by which menaquinones suppress inflammation. caringsunshine.comcaldic.com Studies have shown that various forms of vitamin K, including MK-5, can reduce the production of pro-inflammatory cytokines such as IL-6 and TNF-α in macrophages. nih.gov Interestingly, shorter-chain menaquinones like MK-5 have been reported to exhibit stronger anti-inflammatory potential compared to longer-chain forms in some experimental models. nih.gov

Investigation of PI3K/AKT, MAP Kinase, JAK/STAT, NF-κB Signaling Cascades

Menaquinone Interactions with Cellular Structures and Membrane Dynamics

Menaquinones are lipid-soluble molecules that are primarily associated with cellular membranes. mdpi.commdpi.com Their hydrophobic isoprenoid side chain allows them to be anchored within the lipid bilayer of the cell membrane. researchgate.netrsc.org In bacteria, menaquinones are essential components of the electron transport chain, shuttling electrons between membrane-bound protein complexes. frontiersin.orgmdpi.comrsc.orgmdpi.com

The location of the menaquinone headgroup (naphthoquinone) within the membrane can change upon its reduction to menaquinol. researchgate.netcdnsciencepub.com This movement is thought to be influenced by the interactions of the headgroup with the membrane interface, in addition to the properties of the isoprenyl side chain. cdnsciencepub.com Studies using model membranes have suggested that the oxidized (menaquinone) and reduced (menaquinol) forms may reside in different locations within the membrane. researchgate.netcdnsciencepub.com Molecular dynamics simulations have indicated that truncated menaquinones, including those with shorter side chains, are located closer to the phospholipid tails and further away from the interfacial water compared to ubiquinones. mdpi.com This positioning within the membrane is crucial for their function in electron transport and potentially for their interactions with membrane-associated signaling proteins.

Interactive Data Tables

Table 1: Effects of Menaquinones on Intracellular Signaling Pathways

| Signaling Pathway | Menaquinone Form(s) Studied | Cell Type(s) | Observed Effect | Reference(s) |

| Mevalonate Pathway | Menaquinone-2, Menaquinone-4 | General, Human | Synthesis dependent on this pathway | , plos.org |

| SIRT1 Pathway | Menaquinone-4 | Osteoblasts, Neuronal cells | Activation of SIRT1, inhibition of ferroptosis and apoptosis | researchgate.net, nih.gov |

| PI3K/AKT Pathway | Vitamin K2 | Neuronal cells, Cancer cells | Activation leading to anti-apoptotic effects or autophagic cell death | frontiersin.org, mdpi.com, nih.gov |

| MAP Kinase Pathway | Vitamin K2 | Cancer cells | Activation of JNK/p38 leading to apoptosis; inhibition of MEK/ERK | frontiersin.org, plos.org, nih.gov |

| NF-κB Pathway | Menaquinone-4, Menaquinone-5 | Osteoblasts, Macrophages, Microglia | Inhibition of NF-κB activation and pro-inflammatory cytokine production | oatext.com, caringsunshine.com, nih.gov, mdpi.com |

Table 2: Influence of Menaquinones on Cellular Stress Responses

| Stress Response | Menaquinone Form(s) Studied | Cell Type(s) | Observed Effect | Reference(s) |

| Oxidative Stress | Menaquinone-7 | Astrocytes | Decreased intracellular ROS production under hypoxic conditions | europeanreview.org |

| Oxidative Stress | Vitamin K2 | General | Protection against oxidative stress, prevention of glutathione depletion | mdpi.com, fortunejournals.com, frontiersin.org |

| Inflammation | Menaquinone-5 | Macrophages | Reduced production of pro-inflammatory cytokines (IL-6, TNF-α) | nih.gov |

| Inflammation | Vitamin K2 | General | Suppression of inflammatory responses via NF-κB inhibition | caringsunshine.com, nih.gov, caldic.com |

Pharmacological and Physiological Research of Menaquinones in Health and Disease

Research on Menaquinones in Bone Metabolism and Skeletal Health

The role of menaquinones in bone health is primarily linked to their function as a cofactor for the enzyme γ-glutamyl carboxylase, which is essential for the activation of several vitamin K-dependent proteins involved in bone metabolism. mdpi.com

Osteocalcin (B1147995) is a key vitamin K-dependent protein synthesized by osteoblasts, the cells responsible for bone formation. oatext.com For osteocalcin to function correctly and bind to calcium in the bone matrix, it must undergo carboxylation, a process dependent on vitamin K. mdpi.comoatext.com Studies have shown that menaquinones like MK-4 and MK-7 are effective in promoting the carboxylation of osteocalcin. oatext.comcambridge.org

However, a review of the current scientific literature reveals a significant lack of studies specifically investigating the role of Menaquinone-5 (MK-5) in osteocalcin carboxylation and bone mineralization. The majority of research in this area has concentrated on MK-4 and MK-7. oatext.commdpi.comnih.gov Therefore, there is no specific data available to present on the direct effects of MK-5 on these processes.

Bone remodeling involves a balance between bone formation by osteoblasts and bone resorption by osteoclasts. Osteoprotegerin (OPG) is a protein that inhibits the formation of osteoclasts, thereby reducing bone resorption. nih.gov Some studies on menaquinones, particularly MK-4 and MK-7, have suggested a role in regulating the balance of OPG and RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand), a key factor in osteoclast formation. nih.govresearchgate.net

Despite the research into other forms of vitamin K2, there is a clear absence of specific research on the effects of Menaquinone-5 (MK-5) on osteoprotegerin regulation and bone resorption processes. Consequently, no research findings or data tables can be provided for MK-5 in this context.

Osteocalcin Carboxylation and Bone Mineralization Research

Research on Menaquinones in Cardiovascular Systems

Menaquinones are also recognized for their potential role in cardiovascular health, primarily through the activation of Matrix Gla Protein (MGP), an inhibitor of vascular calcification. omjournal.orgnih.gov

Matrix Gla Protein (MGP) is a vitamin K-dependent protein that, when carboxylated, is a potent inhibitor of soft tissue and vascular calcification. omjournal.orgnih.gov Inadequate vitamin K status leads to undercarboxylated MGP, which is inactive and associated with an increased risk of vascular calcification. omjournal.orgnih.gov Research has indicated that supplementation with menaquinones can improve the carboxylation of MGP. marshall.edu

A thorough search of scientific databases indicates that studies specifically examining the efficacy of Menaquinone-5 (MK-5) on MGP carboxylation and its subsequent effects on vascular calcification are not available. The focus of existing research has been on other menaquinones, such as MK-7. nih.govoatext.com

Vascular calcification is a contributor to arterial stiffness, a known risk factor for coronary heart disease. nih.gov Several studies have investigated the association between menaquinone intake and cardiovascular outcomes. Observational studies have linked higher intake of menaquinones with a reduced risk of coronary heart disease and coronary calcification. researchgate.netbmj.com Some intervention trials using MK-7 have also shown improvements in arterial stiffness. marshall.eduoatext.com

Specific research into the direct impact of Menaquinone-5 (MK-5) on arterial stiffness and coronary heart disease risk is currently absent from the scientific literature. Therefore, no specific findings or data can be reported for MK-5 in this area.

Matrix Gla Protein Carboxylation and Vascular Calcification Research

Research on Menaquinones in Metabolic and Endocrine Regulation

Emerging research suggests that vitamin K may play a role in metabolic and endocrine health, including glucose metabolism and insulin (B600854) sensitivity. dovepress.combmj.com Osteocalcin, the vitamin K-dependent protein in bone, is also thought to function as a hormone that can influence energy metabolism. nih.gov

Studies have explored the association between both phylloquinone (vitamin K1) and menaquinones with the risk of type 2 diabetes, with some findings suggesting a potential protective role. nih.gov Furthermore, some clinical trials have investigated the effects of menaquinone supplementation on insulin sensitivity and endocrine markers in specific populations. dovepress.comresearchgate.net

However, specific investigations into the role of Menaquinone-5 (MK-5) in metabolic and endocrine regulation are not present in the current body of scientific research. The limited studies available have primarily used other forms of vitamin K, such as MK-4 and MK-7.

Studies on Glucose Homeostasis and Insulin Sensitivity

Research specifically investigating the role of menaquinone-5 (MK-5) in glucose homeostasis and insulin sensitivity is notably limited in the available scientific literature. The majority of studies in this area focus on other forms of vitamin K2, such as menaquinone-4 (MK-4) and menaquinone-7 (B21479) (MK-7), or on vitamin K2 as a general category.

General research on menaquinones suggests a potential role in glucose metabolism. Some studies have indicated that vitamin K2 may improve insulin sensitivity and contribute to a reduced risk of type 2 diabetes, potentially through its influence on osteocalcin metabolism and its anti-inflammatory properties. For instance, a large prospective cohort study with 38,094 participants followed for over 10 years found that dietary intake of menaquinones was associated with a reduced risk of developing type 2 diabetes. acs.org Another study suggested that for each 10-microgram increase in dietary menaquinone intake, there was a 7% reduction in the risk of type 2 diabetes. chiro.org However, these findings are related to menaquinones in general and not specifically to MK-5.

It has been proposed that vitamin K-dependent proteins, such as osteocalcin, play a role in glucose regulation. researchgate.net The carboxylation of osteocalcin, a process dependent on vitamin K, is thought to be involved in improving insulin secretion and sensitivity. While this provides a potential mechanism for the involvement of vitamin K in glucose homeostasis, direct evidence linking MK-5 to this process is currently lacking.

A commercial supplier notes that vitamin K2 can improve insulin sensitivity, but this is a general statement about the menaquinone class. Without dedicated research on MK-5, its specific contributions to glucose homeostasis and insulin sensitivity remain an area for future investigation.

Research on Lipid Metabolism and Related Pathways

Specific research on the effects of menaquinone-5 (MK-5) on lipid metabolism and its associated pathways is scarce. The current body of scientific literature primarily addresses the effects of menaquinones as a broader category, with particular attention to MK-4 and MK-7.

General studies on vitamin K2 suggest a potential influence on lipid profiles. For example, it has been posited that long-chain menaquinones are transported in the circulation primarily by low-density lipoproteins (LDL). nih.gov This association suggests a potential interaction with lipid metabolic pathways, although the specific functional implications of this are still being explored.

One commercial source makes a general claim that vitamin K2 may be beneficial in the treatment of hyperlipidemia, but this is not substantiated with specific research on MK-5. Another study noted that while a yogurt drink fortified with MK-7 improved vitamin K status, it did not have observable effects on markers of lipid metabolism. nih.gov

Gram-positive bacteria in the human gut are known to produce a range of menaquinones, from MK-5 to MK-13. drhazhan.com These gut-derived menaquinones could potentially influence metabolic processes, including lipid metabolism, but the specific contribution of MK-5 in this context has not been elucidated.

Due to the lack of direct research, the precise role of menaquinone-5 in the regulation of lipid metabolism and related pathways is currently unknown and awaits further scientific inquiry.

Research on Menaquinones in Neurological and Cognitive Functions

Modulation of Oxidative Stress and Inflammation in Neurodegeneration Research

Specific research into the effects of menaquinone-5 (MK-5) on oxidative stress and inflammation within the context of neurodegeneration is not well-documented in current scientific literature. The majority of research has centered on menaquinone-4 (MK-4) and menaquinone-7 (MK-7).

General research indicates that menaquinones may have a protective role against oxidative stress and neuroinflammation. researchgate.net Oxidative stress, an imbalance between free radicals and antioxidants, is a key factor in the progression of neurodegenerative diseases. thinkswap.com Some studies have shown that vitamin K can inhibit oxidative cell death in oligodendrocyte precursors and immature neurons. For instance, one study found that MK-4 can ameliorate the consequences of cerebral ischemia/reperfusion injury by reducing neuroinflammation and neuronal cell death.

Neuroinflammation, often mediated by microglial cells, is another critical component of neurodegeneration. Research has demonstrated that MK-4 can suppress the inflammatory response in microglial cells by inhibiting the NF-κB signaling pathway. Furthermore, studies in animal models suggest that vitamin K2 can modulate inflammatory signaling and restore oxidative-antioxidative homeostasis in the brain.

While these findings highlight the potential of the menaquinone class of compounds in mitigating key pathological processes in neurodegeneration, the specific contribution of menaquinone-5 remains to be elucidated through dedicated research.

Research on Menaquinones in Oncological Processes

Induction of Cell Cycle Arrest and Apoptosis Research

Research into the oncological effects of menaquinones has revealed potential anti-cancer properties, including the induction of cell cycle arrest and apoptosis. While much of this research has focused on menaquinone-4 (MK-4), some studies have specifically implicated menaquinone-5 (MK-5) in these processes.

One notable study demonstrated that MK-5 has a potent apoptosis-inducing activity in various freshly isolated leukemia cells and leukemia cell lines. This effect was observed in both acute promyelocytic leukemia (APL)-derived cell lines and cells from patients with myelodysplastic syndrome. The same study also found that combining MK-5 with all-trans retinoic acid (ATRA) resulted in an enhanced induction of apoptosis in APL cells compared to either agent alone. chiro.org

The broader class of menaquinones has been shown to induce cell cycle arrest in several cancer cell types. For example, vitamin K2 has been reported to cause G0/G1 phase arrest in gastric cancer cells. In studies on hepatocellular carcinoma cells, menaquinone-4 has been shown to induce G1-S arrest. While these findings point to a general anti-proliferative effect of menaquinones, specific data on the ability of MK-5 to induce cell cycle arrest is limited.

The table below summarizes key findings related to the apoptotic effects of Menaquinone-5 in oncological research.

Table 1: Research Findings on Menaquinone-5 and Apoptosis in Leukemia Cells

| Cell Type(s) | Key Findings |

|---|---|

| Freshly isolated leukemia cells | Menaquinone-5 demonstrated potent apoptosis-inducing activity. |

| Leukemia cell lines (e.g., NB4) | Menaquinone-5 demonstrated potent apoptosis-inducing activity. |

| Acute Promyelocytic Leukemia (APL) cells | The combination of Menaquinone-5 and all-trans retinoic acid (ATRA) enhanced the induction of apoptosis. chiro.org |

Investigations into Antitumor Effects in Specific Carcinoma Models

While research into the broader class of menaquinones (Vitamin K2) has shown potential anticarcinogenic properties in various cancer cell lines, including liver, colorectal, and prostate cancer, specific data focusing exclusively on Menaquinone-5 (MK-5) is limited in publicly available scientific literature. mdpi.comcaringsunshine.comresearchgate.net However, some studies have included MK-5 as part of a broader investigation into the effects of different menaquinone forms on cancer cells.

One study investigating various vitamin K2 derivatives found that MK-5, alongside menaquinone-3 (MK-3) and menaquinone-4 (MK-4), demonstrated a potent ability to induce apoptosis (programmed cell death) in freshly isolated leukemia cells. researchgate.net The research noted that MK-5 was effective in inducing apoptosis in cell lines derived from acute promyelocytic leukemia (APL) and myelodysplastic syndrome. researchgate.net Furthermore, the combination of MK-5 with all-trans retinoic acid (ATRA), a common leukemia treatment, resulted in an enhanced apoptotic effect in APL cells compared to either substance used alone. researchgate.net These findings suggest a potential therapeutic role for MK-5 in myelogenous leukemias. researchgate.net

It is important to note that other research on menaquinones often focuses on the more common MK-4 and MK-7 forms. These studies have indicated that menaquinones can induce cell cycle arrest and apoptosis in a number of cancer cell types. researchgate.netnih.gov However, without more research targeted specifically at MK-5, its distinct antitumor profile across different carcinoma models remains an area requiring further investigation.

Analytical and Bioengineering Methodologies in Menaquinone Research

Advanced Analytical Techniques for Menaquinone Profiling

Accurate quantification and speciation of Menaquinone-5 from intricate biological samples are paramount for research and industrial applications. Modern analytical chemistry offers powerful tools to achieve this with high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of menaquinones, including MK-5. nih.gov Reversed-phase (RP) HPLC is the most frequently utilized separation method, where a nonpolar stationary phase, such as C18, is paired with a more polar mobile phase. researchgate.netuio.no This setup allows for the effective separation of different menaquinone homologs based on their hydrophobicity.

Various detection methods can be coupled with HPLC for MK-5 quantification. UV detection is a common approach, with menaquinones exhibiting characteristic absorption peaks around 248 nm and 270 nm. researchgate.netnih.gov For enhanced sensitivity and selectivity, especially in complex matrices with low concentrations of the analyte, fluorescence detection is employed. This often involves post-column reduction of the menaquinone to its fluorescent hydroquinone (B1673460) form using a reducing agent like metallic zinc. acs.org Electrochemical detection (ECD) also offers high sensitivity for electroactive compounds like menaquinones, though it can be limited by sample complexity and longer analysis times. nih.gov

A study detailing the separation of MK-5 to MK-15 using both UPLC and HPLC systems highlighted the retention times for each homolog. In the HPLC system, MK-5 was separated with a retention time of 5.27 minutes. nih.gov

Table 1: HPLC and UPLC Retention Times for Menaquinone Homologs

| Menaquinone | UPLC Retention Time (min) | HPLC Retention Time (min) |

|---|---|---|

| MK-5 | 1.10 | 5.27 |

| MK-6 | 1.42 | 6.49 |

| MK-7 | 2.16 | 8.68 |

| MK-8 | 2.93 | 10.88 |

| MK-9 | 3.51 | 12.36 |

| MK-10 | 4.84 | 15.71 |

| MK-11 | 6.70 | 20.20 |

| MK-12 | 9.32 | 26.12 |

| MK-13 | 12.98 | 33.98 |

| MK-14 | 18.14 | 44.46 |

Data sourced from a study on the extraction and identification of menaquinones from Actinomycetes. nih.gov

For unequivocal identification and precise quantification, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) stands as the gold standard. researchgate.netnih.gov This technique combines the superior separation capabilities of LC with the mass-resolving power of mass spectrometry, allowing for the differentiation of menaquinone homologs and their isomers. mdpi.com

LC-MS/MS methods often utilize atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) sources. researchgate.netbevital.no The mass spectrometer can be operated in multiple reaction monitoring (MRM) mode, which provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest. The use of deuterated internal standards, such as d7-MK-7, can further improve the accuracy and precision of quantification by correcting for matrix effects and variations in sample preparation and instrument response. researchgate.net

A study on the analysis of vitamin K in human milk reported a limit of quantification (LOQ) of 0.5 μ g/100 g for MK-5 using an LC-MS method. researchgate.net Another method for determining vitamin K homologues in human serum using LC-MS/MS achieved a lower limit of quantification for MK-4 (a shorter-chain menaquinone), demonstrating the high sensitivity of this technique. nih.gov

The extraction of menaquinones from complex matrices like wet biomass and food products is a critical step that significantly influences the accuracy of subsequent analyses. researchgate.netresearchgate.net Menaquinones are lipid-soluble and located within the bacterial cytoplasmic membrane, necessitating efficient cell disruption and solvent extraction. researchgate.net

Commonly used extraction methods involve a mixture of organic solvents, such as chloroform/methanol or n-hexane/isopropanol. researchgate.netnih.gov One effective method for wet biomass involves a lysozyme-chloroform-methanol (LCM) procedure, which has been shown to be faster and yield higher recoveries compared to traditional methods that require freeze-drying of the cells. researchgate.netnih.gov For high-fat animal products, a lipase (B570770) treatment may be incorporated as an additional purification step.

A study focused on optimizing menaquinone extraction from wet Lactococcus lactis biomass found that using ethanol (B145695) as a "green solvent" with heating was an effective and sustainable approach. researchgate.net Another study on Flavobacterium developed a simple and efficient method for extracting menaquinone homologs from wet cells, which involved pretreatment with absolute ethanol followed by extraction with methanol. researchgate.net This method achieved a recovery efficiency of 102.8% compared to the control. researchgate.net

Table 2: Comparison of Menaquinone Extraction Methods from Wet Biomass

| Method | Organism | Key Steps | Reported Advantage |

|---|---|---|---|

| Lysozyme-Chloroform-Methanol (LCM) | Actinomycetes | Direct use of wet cells, lysozyme (B549824) treatment, extraction with chloroform/methanol. | Faster than methods requiring freeze-drying. nih.gov |

| Heated Ethanol Extraction | Lactococcus lactis | Heating wet biomass with ethanol. | Sustainable "green solvent" approach. researchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Speciation and Quantification

Microbial Fermentation and Genetic Engineering for Menaquinone Production

The biotechnological production of menaquinones through microbial fermentation is a promising alternative to chemical synthesis. Enhancing the yield of specific menaquinones like MK-5 involves sophisticated strain improvement and metabolic engineering strategies.

Traditional strain improvement techniques, such as random mutagenesis followed by screening, have been employed to increase menaquinone production. slideshare.netgoogle.comfrontiersin.org Mutagenic agents like ultraviolet (UV) radiation or chemicals such as N-methyl-N'-nitro-N-nitrosoguanidine (NTG) are used to induce mutations in the microbial genome. google.com The resulting mutants are then screened for enhanced production of the desired menaquinone.

Directed mutagenesis, a more targeted approach, allows for specific changes to be made in genes known to be involved in the menaquinone biosynthetic pathway. slideshare.netfrontiersin.org This can involve altering the active site of an enzyme to improve its catalytic efficiency or modifying regulatory regions to increase gene expression. High-throughput screening methods, such as those based on fluorescence-activated cell sorting (FACS), can be used to efficiently screen large mutant libraries for high-producing strains. nih.govmdpi.com For instance, a study on Bacillus subtilis developed a high-throughput screening strategy based on the effect of menaquinone-7 (B21479) on the transmembrane potential, using the fluorescent dye Rhodamine 123 to identify strains with increased production. nih.gov

Metabolic engineering offers a rational and powerful approach to enhance menaquinone production by manipulating the metabolic pathways of the host organism. frontiersin.orgmdpi.comresearchgate.net This involves the overexpression of key enzymes in the biosynthetic pathway to increase the metabolic flux towards the desired product.

The biosynthesis of menaquinones involves several pathways, including the shikimate pathway for the synthesis of the naphthoquinone head group and the mevalonate (B85504) (MVA) or non-mevalonate (MEP) pathway for the synthesis of the isoprenoid side chain. mdpi.comresearchgate.net In Lactococcus lactis, menaquinones are synthesized from precursors derived from the shikimate and mevalonate pathways. frontiersin.org

Studies in Lactococcus lactis have shown that overexpressing key genes such as menF (isochorismate synthase), menA (DHNA polyprenyltransferase), and preA (prenyl diphosphate (B83284) synthase) can significantly increase menaquinone production. frontiersin.org The combined overexpression of multiple genes in the pathway can lead to even greater enhancements in yield. For example, the co-expression of mvk (mevalonate kinase), preA, and menA in L. lactis resulted in a substantial increase in total menaquinone production. mdpi.com

In Bacillus subtilis, a well-known producer of MK-7, metabolic engineering has focused on overexpressing genes in the MEP pathway and the menaquinone-specific pathway. frontiersin.orgjmb.or.kr Overexpression of genes like dxs (1-deoxy-D-xylulose-5-phosphate synthase) and dxr (1-deoxy-D-xylulose-5-phosphate reductoisomerase), which are involved in the rate-limiting steps of the MEP pathway, has been shown to increase the supply of the isoprenoid precursor and boost menaquinone production. jmb.or.kr Similarly, overexpressing key enzymes in the menaquinone pathway, such as MenA and MenD, has been effective in increasing yields. mdpi.comrsc.org

Table 3: Key Enzymes in the Menaquinone Biosynthetic Pathway and their Functions

| Enzyme | Gene | Pathway | Function |

|---|---|---|---|

| Isochorismate synthase | menF | Menaquinone | Converts chorismate to isochorismate. mdpi.com |

| 1,4-dihydroxy-2-naphthoate (DHNA) polyprenyltransferase | menA | Menaquinone | Catalyzes the attachment of the polyprenyl side chain to DHNA. mdpi.com |

| Prenyl diphosphate synthase | preA | Polyprenyl | Synthesizes the polyprenyl diphosphate side chain. mdpi.com |

| Mevalonate kinase | mvk | Mevalonate | Phosphorylates mevalonate in the MVA pathway. mdpi.com |

| 1-deoxy-D-xylulose-5-phosphate synthase | dxs | MEP | A key enzyme in the non-mevalonate pathway for isoprenoid synthesis. jmb.or.kr |

Bioreactor Design and Fermentation Condition Optimization for Industrial-Scale Production

The industrial-scale production of specific menaquinones, including Menaquinone-5 (MK-5), is primarily achieved through microbial fermentation. The optimization of this process involves intricate adjustments to bioreactor design and fermentation conditions to maximize yield and purity. While extensive research has focused on enhancing the production of Menaquinone-7 (MK-7), particularly using Bacillus subtilis, the principles and methodologies are broadly applicable to other menaquinones like MK-5, for which specific data is less abundant.

Bioreactor design is critical for creating an optimal environment for microbial growth and metabolite production. For menaquinone production, continuously stirred tank reactors (CSTRs) are a common choice, allowing for precise control over process parameters. wiley-vch.de These reactors use impellers to ensure homogenous mixing, which facilitates uniform distribution of nutrients, temperature, and pH. wiley-vch.de Another innovative approach is the use of biofilm reactors, where microorganisms are grown on a support structure. frontiersin.orgresearchgate.net This method has shown promise for MK-7 production by creating mature biofilm structures that can withstand higher agitation and aeration rates, potentially addressing scale-up challenges associated with static fermentation. frontiersin.orgresearchgate.net While not yet documented specifically for MK-5, this technology presents a promising avenue for enhancing its production.

The optimization of fermentation conditions is a multifactorial process tailored to the specific microbial strain and the target menaquinone. Key parameters that are typically optimized include nutrient sources (carbon and nitrogen), pH, temperature, aeration, and agitation speed. acs.org For instance, in the production of menaquinones by Lactococcus lactis subsp. cremoris MG1363, which produces a spectrum of menaquinones from MK-5 to MK-10, static fermentation at 30°C using a glucose-based growth medium was employed. nih.gov Research on Bacillus amyloliquefaciens has shown that supplementing the fermentation medium with glycerol (B35011) can significantly increase the yield of menaquinones. researchgate.net

Strategies such as fed-batch cultivation, where a concentrated sterile medium is added intermittently during the process, are also used to extend the production phase and increase final yield. wiley-vch.de This method has been successfully applied to MK-7 production, with glycerol or glucose feeds enhancing metabolic activity. frontiersin.orgmdpi.com Although detailed industrial-scale optimization data for MK-5 is sparse, the methodologies established for other menaquinones provide a robust framework for its future large-scale manufacturing.

Table 1: General Parameters for Menaquinone Fermentation Optimization (Note: Data is generalized from research on various menaquinones, primarily MK-7, due to limited specific data for MK-5)

| Parameter | Range/Condition | Rationale | Source(s) |

| Microorganism | Lactococcus lactis, Bacillus subtilis, Kocuria sp. | Strain selection is crucial as different bacteria produce different profiles of menaquinones. | frontiersin.orgnih.govresearchgate.net |

| Bioreactor Type | Stirred Tank (CSTR), Biofilm Reactor | CSTRs allow for homogenous control; Biofilm reactors may enhance productivity and ease scale-up. | wiley-vch.defrontiersin.orgresearchgate.net |

| Carbon Source | Glucose, Glycerol | Serves as the primary energy source for microbial growth and biosynthesis. | nih.govresearchgate.netmdpi.com |

| Nitrogen Source | Soy peptone, Yeast extract, Tryptone | Provides essential building blocks for proteins and enzymes necessary for cell function. | nih.govmdpi.com |

| Temperature | 30°C - 40°C | Optimal temperature varies by strain and influences enzyme kinetics and growth rate. | nih.govmdpi.com |

| pH | 6.5 - 7.3 | Maintaining optimal pH is critical for enzyme activity and nutrient uptake. | acs.orgmdpi.com |

| Aeration/Mode | Static or Agitated/Aerated | Oxygen levels are critical; some processes are anaerobic (static) while others require aeration. | nih.govresearchgate.net |

| Fermentation Mode | Batch, Fed-Batch | Fed-batch strategies can overcome substrate limitation and increase final product concentration. | wiley-vch.defrontiersin.org |

Experimental Models for Menaquinone Research

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro cell culture systems are indispensable tools for dissecting the molecular mechanisms of menaquinones at the cellular level. These models allow researchers to study specific biological processes in a controlled environment, providing insights that are often difficult to obtain from more complex in vivo systems. frontiersin.orgmdpi.com

A significant area of research has focused on the protein kinase MAP4K5, also known as MK5. In a recent study, the role of microglial MK5 in the neuroinflammatory response to ischemic stroke was investigated using an in vitro model. nih.gov Mouse microglial cell line, BV2, was subjected to oxygen-glucose deprivation/reperfusion (OGD/R) to simulate ischemic conditions. Small interfering RNA (siRNA) was used to specifically knock down the expression of the MK5 gene in these cells. The results demonstrated that the loss of MK5 enhanced microglial activation and promoted inflammation, indicated by the upregulation of pro-inflammatory factors and downregulation of anti-inflammatory factors. nih.gov This study points to a critical role for microglial MK5 in regulating the neuroinflammatory response by modulating the phosphorylation of HSP27 and NF-κB. nih.gov

General studies on menaquinones have also utilized various cell lines to explore their effects. For example, in vitro research has suggested that menaquinones possess anti-cancer properties by inducing cell cycle arrest and apoptosis in several cancer cell lines, including those from the liver, lung, and prostate. marshall.edu Another study evaluated a mixture of menaquinone analogues, including MK-5(H2), produced by Kocuria sp. RAM1, for various biological activities such as antibacterial, anti-inflammatory, and antioxidant effects in vitro. researchgate.net

While much of the existing in vitro work has focused on other forms like Menaquinone-4 (MK-4) and Menaquinone-7 (MK-7), the methodologies are directly applicable to studying the specific functions of MK-5. medchemexpress.com The use of human cell lines, including primary cells and induced pluripotent stem cells (iPSCs), offers advanced models to study the impact of MK-5 on human physiology and disease with greater precision. mdpi.comexplorationpub.com

Table 2: Representative In Vitro Cell Culture Models in Menaquinone Research

| Cell Line | Model Type | Research Focus | Key Findings Related to Menaquinones/MK5 | Source(s) |